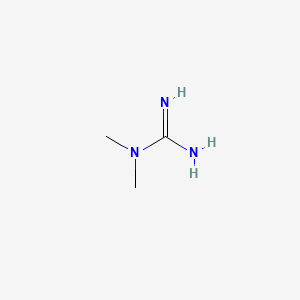
1,1-Dimethylguanidine
Cat. No. B3025567
M. Wt: 87.12 g/mol
InChI Key: SWSQBOPZIKWTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04925939
Procedure details


Two 6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrimidines which contain a novel tricyclic ring system of potential bilogical interest were sythesized. 6-(2,5-Dimethoxphenyl)-6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrido[2,3-d]pyridmidine-2,4(1H,3H)-dione (3a) [throughout the Experimental Detail section, numbers in parenthesis () refer to numbered compounds in FIGS. 1 to 4] was prepared from a pyrido[2,3-d]pyrimidine. 6-Acetoxymethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4) was oxidized with SeO3 to the corresponding 5-formyl derivative (5) which was condensed with 2,5-dimethoxyaniline to form the Schiff base. Reduction of the exocyclic azomethine double bond of the Schiff base with NaBH3CN to (6) followed by thermal cyclization afforded (3a). 2,4-Diamino-6-(4-methoxyphenyl)-6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrimidine (3b) was synthesized by addition of a pyrimidine ring to the dihydropyrrolo[3,4-c]pyridine system. 1-(4-Methoxphenyl)pyrrolidine- 3-one (18) was condensed with malononitrile to give a Knoevenagel adduct (19). Treatment of (19) with N,N-dimethylaminomethylene chloride in the presence of LDA afforded the 4-N,N-dimethylaminomethylenepyrrolidine derivative (20) which was converted into 6-amino-7-cyano-2,3-dihydropyrrolo[3,4-c]pyridine (21) by treatment with NH3 /MeOH. Cyclization of (21) with N,N-dimethyl-guanidine afforded the desired product (3b) in high yield.
Name
6-amino-7-cyano-2,3-dihydropyrrolo[3,4-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]2[CH2:8][NH:9][CH2:10][C:4]=2[C:3]=1[C:11]#[N:12].[NH3:13].[CH3:14]O>>[NH2:1][C:2]1[N:7]=[CH:6][C:5]2[CH2:8][NH:9][CH2:10][C:4]=2[C:3]=1[C:11]#[N:12].[CH3:14][N:7]([CH3:6])[C:2]([NH2:13])=[NH:1] |f:1.2|
|
Inputs


Step One
|
Name
|
6-amino-7-cyano-2,3-dihydropyrrolo[3,4-c]pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C2=C(C=N1)CNC2)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C2=C(C=N1)CNC2)C#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=N)N)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
